molecular formula C13H11ClO2 B8766573 2-Acetyl-5-chloro-6-methoxynaphthalene CAS No. 13101-93-4

2-Acetyl-5-chloro-6-methoxynaphthalene

Cat. No. B8766573
CAS RN: 13101-93-4
M. Wt: 234.68 g/mol
InChI Key: HZZKQNQXGHJQRF-UHFFFAOYSA-N
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Description

2-Acetyl-5-chloro-6-methoxynaphthalene is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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properties

CAS RN

13101-93-4

Product Name

2-Acetyl-5-chloro-6-methoxynaphthalene

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-(5-chloro-6-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H11ClO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3

InChI Key

HZZKQNQXGHJQRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1925 g. of 1-chloro-2-methoxynaphthalene, 80 g. of acetyl chloride, 400 g. of aluminum chloride and 2.5 liters of nitrobenzene are stirred for 60 hours at room temperature. The resulting mixture is then washed with dilute hydrochloric acid, dried over sodium sulfate and evaporated to yield 2-acetyl-5-chloro-6-methoxynaphthalene. The resulting acetyl product is added to a mixture of 39 g. of sulfur and 105 g. of morpholine and heated to about 150° C for 3 hours. The mixture is then added to 1 liter of concentrated hydrochloric acid and refluxed for 3 hours. The mixture is then cooled, diluted with 6 liters of ice-water and extracted with methylene chloride. The extracts are combined, washed with water to neutrality, dried over sodium sulfate and evaporated to yield 2-(5'-chloro-6'-methoxy-2'-naphthyl) acetic acid.
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Synthesis routes and methods II

Procedure details

Repeating this procedure but replacing the nitrobenzene with dichloromethylene and replacing the β-naphthol methyl ether with 1-bromo-2-methoxynaphthalene, 1- chloro-2-methoxynaphthalene, and 1-fluoro-2-methoxynaphthalene -- 5-bromo-6-methoxy-2-acetylnaphthalene, 5-chloro-6-methoxy-2-acetylnaphthalene, and 5-fluoro-6-methoxy-2-acetylnaphthalene, respectively, were produced. A higher yield was obtained starting with the halo compounds, and less extensive processing was required to obtain a product having high purity.
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